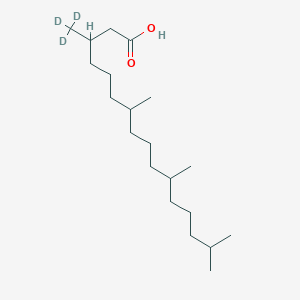

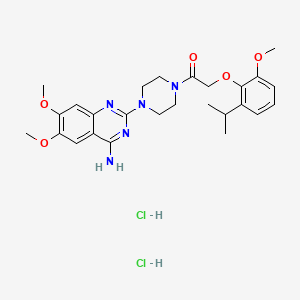

甘油1,2-二油酸酯3-α-亚麻酸酯

描述

科学研究应用

合成和改性

研究人员已经开发出通过一系列改性合成甘油衍生物(如sn-甘油1,2-二-γ-亚麻酸酯3-棕榈酸酯)的方法,以可接受的纯度获得了65-75%的收率。这突出了甘油衍生物的化学多功能性及其在各种工业和科学领域的潜在应用 (Rejžek, Vacek, & Wimmer, 2000)。

结晶和多态性

已经研究了三酰甘油(包括甘油衍生物)的结晶和多态转变,以更好地了解它们的物理性质。这些研究对于食品科学和材料工程中的应用至关重要,其中物质的物理形式可以显着影响其功能 (Bayés-García 等人,2013)。

抗肿瘤和抗炎特性

某些植物中的甘油糖脂已显示出对促肿瘤活性的有效抑制作用,表明甘油衍生物在开发新的抗癌剂中的潜力。这些化合物在各种模型中显示出显着的抗肿瘤活性,为癌症预防和治疗研究提供了新的途径 (村上等人,1995)。

生物燃料和生物产品生产

真菌将生物柴油生产中的甘油副产品转化为二十碳五烯酸(EPA)等有价值的化合物,这代表了一种利用废甘油的创新方法。这种方法不仅提供了一种生产有价值的生物产品的方法,而且还有助于生物柴油产业的可持续性 (Athalye, Garcia, & Wen, 2009)。

作用机制

- The primary target of this compound is likely to be enzymes involved in lipid metabolism. Specifically, it may interact with glycerol-3-phosphate dehydrogenase (GPDH), an essential enzyme that plays a central role in glycolysis, respiration, and phospholipid biosynthesis .

- GPDH catalyzes the reversible redox conversion of dihydroxyacetone phosphate (DHAP) to sn-glycerol 3-phosphate. This reaction is crucial for maintaining the balance between glycolysis and lipid metabolism .

- Glycerol 1,2-dioleate 3-alpha-linolenate likely interacts with GPDH at the glycerol-3-phosphate site. It may influence the enzyme’s conformational states, affecting substrate binding and catalysis .

- The compound’s action may lead to altered lipid profiles, affecting triglycerides (TG), cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C) levels in tissues and serum .

- It could also impact cellular energy metabolism and immune responses, as suggested by Kyoto Encyclopedia of Genes and Genomes (KEGG) analysis .

Target of Action:

Mode of Action:

Biochemical Pathways:

Result of Action:

Action Environment:

生化分析

Biochemical Properties

The compound plays a role in lipid metabolism. It interacts with enzymes and proteins involved in lipid metabolism and gut microbiota, and decreases the level of pro-inflammatory cytokines . The nature of these interactions is complex and involves a variety of biochemical reactions.

Cellular Effects

Glycerol 1,2-dioleate 3-alpha-linolenate has been shown to have effects on various types of cells and cellular processes. For instance, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Glycerol 1,2-dioleate 3-alpha-linolenate is not fully understood. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glycerol 1,2-dioleate 3-alpha-linolenate can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Glycerol 1,2-dioleate 3-alpha-linolenate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Glycerol 1,2-dioleate 3-alpha-linolenate is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Glycerol 1,2-dioleate 3-alpha-linolenate within cells and tissues are complex processes that involve various transporters or binding proteins .

Subcellular Localization

The subcellular localization of Glycerol 1,2-dioleate 3-alpha-linolenate and its effects on activity or function are areas of ongoing research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

[3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7,10,16,19,25-30,54H,4-6,8-9,11-15,17-18,20-24,31-53H2,1-3H3/b10-7-,19-16-,28-25-,29-26-,30-27- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJXMJPFOHYSIU-FIEPDWKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H100O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025995.png)

![(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt](/img/structure/B3025997.png)

![6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3026001.png)

![2-[[(2S,3R)-3-hydroxy-1-oxo-2-[[(1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-6-pteridinyl)carbonyl]amino]butyl]amino]-benzoic acid, methyl ester](/img/structure/B3026003.png)

![[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B3026008.png)

![N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide](/img/structure/B3026010.png)